MBQ-167
CAS No.: 2097938-73-1
Cat. No.: VC0534620
Molecular Formula: C22H18N4
Molecular Weight: 338.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097938-73-1 |
---|---|
Molecular Formula | C22H18N4 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 9-ethyl-3-(5-phenyltriazol-1-yl)carbazole |
Standard InChI | InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Standard InChI Key | LJCANTASZGYJLG-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES | CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties of MBQ-167
MBQ-167 is chemically identified as 1-(9-Ethyl-9H-carbazol-3-yl)-5-phenyl-1H-1,2,3-triazole . It features a 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole core structure that provides a foundation for its biological activity . The carbazole group, which is maintained in MBQ-167, has been associated with anticancer, antibacterial, antifungal, and anti-inflammatory properties, making it a privileged scaffold for pharmaceutical development .
The chemical synthesis and characterization of MBQ-167 reveals a white solid with purity ≥98% as verified by TLC, NMR spectroscopy, and GC/MS. Its characteristics include: R* = 0.26 (3:1, hexane/ethyl acetate); and specific 1HNMR peaks (CDCl3, 400 MHz) at δ 1.47 (t, J= 7.22 Hz, 3H), 4.38 (q, J= 7.22 Hz, 2H), and various other positions characteristic of its structure .
Research on the solubility profile of MBQ-167 has demonstrated variable solubility in different solvents. The compound exhibits the highest solubility in neat cosolvents (such as ethanol, isopropanol, acetonitrile, and n-propanol) at 323.15 K and the lowest solubility in water at 278.15 K . The solubility behavior has been studied through three-dimensional Hansen solubility parameters, providing insight into its physicochemical properties .
Synthesis of MBQ-167
The synthesis of MBQ-167 follows a well-defined chemical process that has been documented in scientific literature. The compound is prepared through a series of reactions starting with 3-azido-9-ethyl-9H-carbazole .
The specific synthesis procedure for 1-(9-Ethyl-9H-carbazol-3-yl)-5-phenyl-1H-1,2,3-triazole (MBQ-167) begins in a 25 mL 3-neck round bottom flask containing phenylacetylene 0.11 g (1.1 mmol) under a nitrogen atmosphere . A solution of ethylmagnesium bromide in THF 1.1 mL (1.1 mmol) is added dropwise at 25°C . After the Grignard reagent is added, the mixture is heated at 50°C for 15 minutes and then cooled to 25°C, followed by the addition of a solution of 0.24 g (1.0 mmol) of azide .
The synthesis pathway can be summarized with the following reaction conditions:
(i) concentrated H2SO4, NaNO2, water 0–5°C, 1 hour
(ii) NaN3, 0°C, 1 hour, 76% yield
(iii) THF solvent with specific reaction conditions to form the final compound
The reaction between the 3-azido-9-ethyl-9H-carbazole and the in situ prepared alkynyl Grignard reagent forms the 1,2,3-triazole ring, which is a key structural feature of MBQ-167 . This synthetic approach maintains the 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole core of MBQ-167, which is essential for its biological activity .
Pharmacokinetics and Stability
The pharmacokinetic properties of MBQ-167 have been extensively studied using a validated supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method in mice . This analytical method has been optimized for the detection and quantification of MBQ-167 in both plasma and tissue samples.
In mice, MBQ-167 exhibits approximately 35% bioavailability with different half-lives depending on the tissue: approximately 2.5 hours in plasma and approximately 8 hours in tumor tissue . The longer retention time in tumor tissue compared to plasma is a favorable characteristic for an anticancer agent, as it suggests prolonged exposure of the target tissue to the therapeutic compound.
Table 1: Method Validation Parameters for MBQ-167 Quantification in Mouse Plasma and Tissues by SFC-MS/MS
Sample Matrix | Spiked Level (ng/mL) | Intraday Precision (RSD%, n=18) | Intraday Accuracy (RE%) | Interday Precision (RSD%, n=18) | Interday Accuracy (RE%) | Recovery (%) (n=6) | Matrix Effect (%) (n=6) |
---|---|---|---|---|---|---|---|
Plasma | 2.5 | 6.4 | 8.9 | 13.5 | 5.3 | 53.8 | 78 |
450 | 10.9 | 13.2 | 5.8 | -1.9 | 69.2 | 96.5 | |
950 | 9.6 | 2.1 | 13.7 | -4.4 | 63.9 | 94.5 | |
Liver | 15 | 6.9 | -11.0 | 11.6 | 5.2 | 73.1 | 111 |
450 | 6.8 | -11.4 | 11.7 | -5.5 | 60.7 | 98 | |
950 | 7.4 | -8.1 | 6.1 | -9.7 | 64.8 | 94 |
Stability studies have demonstrated that MBQ-167 is highly stable under various conditions. In tissues, the compound remains stable after incubation in an ice bucket for 3 hours . Long-term stability studies at -80°C have shown that MBQ-167 remains stable for up to 90 days in both low and high concentration quality control samples . For both plasma and tissue samples, MBQ-167 was found to be stable after three freeze-thaw cycles lasting 24 hours each . The postpreparative stability in autosampler conditions was determined to be 8 hours at 4°C .
These pharmacokinetic and stability characteristics support the potential of MBQ-167 as a clinically viable therapeutic agent, with sufficient bioavailability, tissue penetration, and stability for effective treatment.
Preclinical Studies and Efficacy
Extensive preclinical studies have demonstrated the remarkable efficacy of MBQ-167 in various cancer models, particularly in breast cancer. These studies have evaluated its effects on cancer cell proliferation, migration, invasion, and metastasis both in vitro and in vivo.
In cellular studies, MBQ-167 has been shown to inhibit the activation of Rac and the Rac1B splice variant in breast cancer cells, leading to reduced cell viability and increased apoptosis . Treatment with MBQ-167 inhibits metastatic breast cancer cell migration and promotes loss of cancer cell polarity, resulting in disorganization of the actin cytoskeleton and detachment from the substratum .
In vivo studies using mouse models of cancer have yielded particularly promising results. In HER2-positive breast cancer models, MBQ-167 significantly inhibits tumor growth and metastasis to multiple organs including lung, liver, and spleen by approximately 90% in immunocompromised mice . Similarly, in triple-negative breast cancer (TNBC) models, MBQ-167 inhibits tumor growth and both spontaneous and experimental metastasis in both immunocompromised and immunocompetent mouse models .
The compound has been tested in various cancer cell lines, including different subtypes of breast cancer (both HER2-positive and TNBC) and pancreatic cancer, consistently showing potent and highly selective inhibition of cell proliferation . The efficacy of MBQ-167 in these diverse cancer models suggests a broad spectrum of potential clinical applications.
A particularly notable finding from preclinical studies is that attempts to create MBQ-167-resistant cells were unsuccessful . Treatment with 250 nmol/L MBQ-167 for 1 week led to loss of cell polarity and cell-substrate attachments in 100% of breast cancer cells, ultimately causing apoptosis by anoikis mechanisms . This suggests that resistance to MBQ-167 may be less likely to develop compared to other cancer therapeutics, which is a significant advantage in cancer treatment.
These preclinical findings collectively highlight the promising potential of MBQ-167 as a therapeutic option for metastatic cancers, both as a single agent and potentially in combination with other therapies.
Development of MBQ-167 Derivatives
To expand the therapeutic potential of MBQ-167 and potentially identify compounds with increased potency or improved biopharmaceutical properties, researchers have synthesized and characterized several derivatives of MBQ-167 . These derivatives maintain the 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole core structure of MBQ-167, with various substitutions or isosteric replacements on the 5-phenyl group .
Among these derivatives, MBQ-168 and EHop-097 have shown particularly promising results in preclinical studies. Similar to MBQ-167, both MBQ-168 and EHop-097 inhibit activation of Rac and the Rac1B splice variant in breast cancer cells, reduce cancer cell viability, and induce apoptosis .
While MBQ-167 and MBQ-168 share a similar mechanism of action, inhibiting Rac and Cdc42 by interfering with guanine nucleotide binding, MBQ-168 has been shown to be a more effective inhibitor of P21-activated kinase (PAK1-3) activation . This difference in potency against downstream effectors may translate to enhanced therapeutic efficacy in certain cancer types.
EHop-097, on the other hand, acts via a different mechanism by inhibiting the interaction of the guanine nucleotide exchange factor Vav with Rac . This distinct mechanism of action provides additional therapeutic possibilities and may be more effective in cancers where specific GEFs play a predominant role in activating Rac GTPases.
In functional studies, MBQ-168 and EHop-097 have been shown to inhibit metastatic breast cancer cell migration . MBQ-168 promotes loss of cancer cell polarity, resulting in disorganization of the actin cytoskeleton and detachment from the substratum . In lung cancer cells, MBQ-168 is more effective than MBQ-167 or EHop-097 at reducing ruffle formation in response to epidermal growth factor (EGF) .
The development of these derivatives provides a range of inhibitors that may be effective in different cancer types expressing various GEFs and under the direction of multiple oncogenic upstream effectors. This approach expands the potential therapeutic applications of this class of compounds beyond the original MBQ-167.
Clinical Trials and Current Status
MBQ-167 has recently transitioned from preclinical development to clinical investigation, marking a significant milestone in its development as a potential cancer therapeutic. In November 2023, MBQ Pharma announced that they had dosed the first participant in their Phase 1 clinical trial of MBQ-167 for Advanced Breast Cancer (ABC) in Puerto Rico .
This Phase 1 clinical trial is designed as an open-label, dose-escalation study aimed at establishing the maximum tolerated dose (MTD) of MBQ-167 in patients with Advanced Breast Cancer who have failed all available standard of care therapies . The trial protocol involves oral administration of MBQ-167 twice daily for a continuous period of 21 days. Eligible participants may continue to take MBQ-167 twice a day until stopping the drug due to disease progression or other reasons .
The trial is being conducted by investigators at FDI Clinical Research in San Juan, Puerto Rico, with further details available on ClinicalTrials.gov using the identifier NCT06075810 . This clinical investigation represents a critical step in translating the promising preclinical findings into a potential therapeutic option for patients with advanced cancer.
The advancement to clinical trials was supported by a breakthrough multimillion-dollar grant awarded by the Congressional Directed Medical Research Program (CDMRP) administered by the US Department of Defense in November 2022 . This grant was specifically aimed at initiating the clinical phase of MBQ-167 development, with the goal of improving patient care for participants with advanced cancer involving metastatic disease .
With this transition to clinical-stage development, MBQ Pharma has positioned itself as a clinical-stage biopharmaceutical company dedicated to advancing precision targeting strategies for GTPases in the context of cancer treatment . This represents a fundamental step forward in the development of MBQ-167 as a potential therapeutic option for patients with metastatic cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume